Methyl 2-(oxan-3-ylidene)acetate
Description
Historical Context and Emergence in Synthetic Methodology
While specific historical accounts detailing the first synthesis of methyl 2-(oxan-3-ylidene)acetate are not extensively documented, its conceptualization lies at the intersection of established synthetic transformations. The development of olefination reactions, most notably the Horner-Wadsworth-Emmons reaction, provided the foundational chemistry for the creation of exocyclic double bonds on cyclic ketones. researchgate.netscispace.comwikipedia.orgorganic-chemistry.org This reaction, which utilizes a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes, is a cornerstone of modern organic synthesis and represents the most logical and efficient route to this class of compounds. wikipedia.orgorganic-chemistry.org The emergence of this compound as a building block is therefore intrinsically linked to the refinement and broad application of such powerful synthetic methods.
The synthesis of functionalized tetrahydropyrans has been a subject of intense research, with numerous strategies developed to access this important heterocyclic system. organic-chemistry.orgrsc.org These methods include Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular hydroalkoxylation of alcohols. rsc.orgorganic-chemistry.org The preparation of the requisite precursor, 3-oxanone, can be achieved through various routes, setting the stage for the crucial olefination step to introduce the acetate (B1210297) moiety.
Significance as a Building Block in Complex Molecule Construction
The significance of this compound as a building block stems from the combination of the tetrahydropyran (B127337) ring and the α,β-unsaturated ester functionality. The oxane core provides a desirable scaffold for drug discovery, often imparting favorable pharmacokinetic properties. pharmablock.com The exocyclic α,β-unsaturated ester is a highly versatile functional group, amenable to a wide range of chemical transformations.
This dual functionality allows for the strategic construction of complex molecules. The tetrahydropyran ring can serve as a central structural element, while the unsaturated ester provides a reactive site for introducing further complexity. Key reactions involving the α,β-unsaturated ester moiety include:
Conjugate additions: The electron-deficient double bond is susceptible to attack by a variety of nucleophiles in a Michael-type addition. This allows for the introduction of a wide range of substituents at the β-position, leading to the formation of more elaborate structures. beilstein-journals.org
Cycloadditions: The double bond can participate in various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct new ring systems. arkat-usa.org
The strategic application of these reactions enables chemists to utilize this compound as a linchpin in the assembly of intricate molecular targets.
Overview of Research Directions in this compound Chemistry
Current and future research involving this compound and related compounds is likely to focus on several key areas:
Development of Stereoselective Syntheses: A primary focus will be on the development of catalytic, enantioselective methods for the synthesis of chiral derivatives of this compound. youtube.comwiley.com This would involve asymmetric variations of the Horner-Wadsworth-Emmons reaction or the use of chiral catalysts in conjugate addition reactions. The ability to control the stereochemistry of the molecule is crucial for its application in medicinal chemistry, where biological activity is often dependent on a specific three-dimensional arrangement of atoms. nih.gov
Application in the Total Synthesis of Natural Products: The tetrahydropyran ring is a common feature in many biologically active natural products. rsc.org this compound represents a potential starting material or key intermediate in the total synthesis of such molecules. Its functional handles provide the necessary tools for the elaboration of the natural product's carbon skeleton.
Exploration in Medicinal Chemistry and Drug Discovery: The tetrahydropyran motif is considered a valuable component in the design of new drug candidates. pharmablock.comnih.gov Research will likely explore the incorporation of the this compound scaffold into novel molecular entities with potential therapeutic applications. The ability to readily modify the structure through reactions at the α,β-unsaturated ester will facilitate the generation of compound libraries for biological screening.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (2Z)-2-(oxan-3-ylidene)acetate |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3/b7-5- |
InChI Key |
HUQJZKZVSGPJNS-ALCCZGGFSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/CCCOC1 |
Canonical SMILES |
COC(=O)C=C1CCCOC1 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Oxan 3 Ylidene Acetate
Catalytic Approaches to Oxan-3-ylidene Acrylate (B77674) Formation
The formation of the exocyclic α,β-unsaturated ester, a key feature of Methyl 2-(oxan-3-ylidene)acetate, is often achieved through catalytic methods that offer high efficiency and stereoselectivity. These approaches typically involve the reaction of a 3-oxo-tetrahydropyran precursor with a suitable acetate-containing reagent.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful tools for the construction of carbon-carbon bonds. In the context of this compound synthesis, palladium-catalyzed reactions are of significant interest. arkat-usa.org While direct coupling of an enolate or enol equivalent of 3-oxotetrahydropyran with a haloacetate derivative is conceivable, a more common strategy involves the olefination of a ketone precursor.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to form the exocyclic double bond. For instance, an enol triflate derived from 3-oxotetrahydropyran could be coupled with a suitable organoboron or organotin reagent bearing the methyl acetate (B1210297) moiety. Research in related systems has demonstrated the feasibility of such transformations. unive.it
A plausible synthetic route could involve the following steps:
Oxidation of a commercially available tetrahydropyran-3-ol to yield 3-oxotetrahydropyran.
Formation of the corresponding enol triflate.
Palladium-catalyzed cross-coupling with a reagent such as methyl (2-boroacetyl)acetate.
The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | 100 | 85-95 | organic-chemistry.org |
| PdCl₂(dppf) | - | K₂CO₃ | Toluene | 80 | 70-90 | organic-chemistry.org |
This table presents data from analogous systems and is intended to be representative of the conditions that could be adapted for the synthesis of this compound.
Organocatalytic Strategies for Stereoselective Synthesis
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing excellent stereocontrol and avoiding the use of toxic and expensive metals. For the synthesis of this compound, organocatalytic methods can be envisioned for both the formation of the tetrahydropyran (B127337) ring and the introduction of the exocyclic double bond.
One prominent strategy is the Horner-Wadsworth-Emmons (HWE) reaction, which can be catalyzed by organic bases. wikipedia.orgnrochemistry.com This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone. In this case, 3-oxotetrahydropyran would react with a phosphonate (B1237965) reagent like methyl 2-(diethoxyphosphoryl)acetate in the presence of an organic base to yield this compound. The stereochemical outcome (E/Z isomerism) of the HWE reaction can often be controlled by the choice of phosphonate reagent and reaction conditions. organic-chemistry.orgwikipedia.org
Table 2: Organocatalytic Horner-Wadsworth-Emmons Reaction Conditions
| Phosphonate Reagent | Base | Solvent | Temperature (°C) | Stereoselectivity (E:Z) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl 2-(diethoxyphosphoryl)acetate | DBU | THF | 25 | >95:5 | 85-95 | organic-chemistry.org |
This table illustrates typical conditions for organocatalyzed HWE reactions that could be applied to the synthesis of the target compound.
Multi-Component Reactions Leading to this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. nih.govwikipedia.org While a direct one-pot synthesis of this compound via an MCR is not prominently described in the literature, the construction of the core tetrahydropyran ring can be achieved through such strategies.
For example, a Prins-type cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, can be considered a key step in an MCR-like sequence for forming substituted tetrahydropyrans. nih.govresearchgate.net A potential MCR approach could involve the reaction of a suitable homoallylic alcohol, an aldehyde, and a nucleophile that could be later converted to the methyl acetate side chain.
Functional Group Interconversion Strategies for Educt Synthesis
The synthesis of the key precursors for the olefination step, namely 3-oxotetrahydropyran, relies on effective functional group interconversion strategies. A common starting material is tetrahydropyran-3-ol, which can be oxidized to the corresponding ketone using a variety of reagents.
Standard oxidation protocols such as Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or chromic acid-based oxidations can be employed. The choice of oxidant will depend on the scale of the reaction and the presence of other sensitive functional groups.
Another critical functional group interconversion is the olefination reaction itself. The Wittig reaction, a cornerstone of organic synthesis, provides a reliable method for converting ketones to alkenes. wikipedia.orgberkeley.edumasterorganicchemistry.com In this case, 3-oxotetrahydropyran would be treated with a phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate, to furnish the desired product. berkeley.edu The stereoselectivity of the Wittig reaction is dependent on the stability of the ylide. Stabilized ylides, like the one mentioned, typically favor the formation of the (E)-isomer. organic-chemistry.org
Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
|---|---|---|
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester |
| Reactivity | Reacts with aldehydes and ketones | Generally more reactive than Wittig reagents |
| Stereoselectivity | Stabilized ylides give (E)-alkenes, unstabilized give (Z)-alkenes | Generally gives (E)-alkenes, but can be tuned for (Z) |
| Workup | Often requires chromatography to remove byproduct | Byproduct easily removed by aqueous extraction |
Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles
When evaluating the different synthetic routes to this compound, it is crucial to consider not only the chemical yield but also the principles of green chemistry. These principles advocate for the use of catalytic methods, high atom economy, and the reduction of waste. organic-chemistry.org
Catalytic approaches, both transition metal-catalyzed and organocatalytic, are generally preferred over stoichiometric reactions due to their higher efficiency and reduced waste generation. The HWE reaction, particularly when catalyzed by an organic base, offers the advantage of an easily removable, water-soluble byproduct, simplifying purification and reducing the use of organic solvents for chromatography. organic-chemistry.org
Multi-component reactions are inherently green as they often proceed in a single pot, reducing the number of synthetic steps, solvent usage, and purification operations. nih.gov
The choice of reagents and solvents also plays a significant role. The use of less toxic and more environmentally benign solvents is a key aspect of green chemistry. Furthermore, the development of catalytic systems that can operate under milder conditions (lower temperatures and pressures) contributes to a more sustainable synthetic process.
Reactivity and Mechanistic Investigations of Methyl 2 Oxan 3 Ylidene Acetate
Nucleophilic Addition Reactions to the α,β-Unsaturated Ester System
The core reactivity of Methyl 2-(oxan-3-ylidene)acetate involves the addition of nucleophiles to the electron-deficient double bond, a process known as conjugate or 1,4-addition (Michael addition). The electron-withdrawing character of the ester group polarizes the C=C double bond, rendering the β-carbon susceptible to attack by a wide range of nucleophiles.
Stereochemical Outcomes and Diastereoselectivity
The nucleophilic attack on the trigonal, sp²-hybridized β-carbon of the oxane ring creates a new stereocenter. The facial selectivity of this attack is influenced by the conformation of the tetrahydropyran (B127337) ring. The ring typically adopts a chair-like conformation, and the incoming nucleophile will preferentially approach from the less sterically hindered face. This generally leads to the formation of one diastereomer in excess.
In the case of this compound, the bulky ester group and the ring oxygen influence the steric environment. The stereochemical outcome can be controlled by the choice of nucleophile, solvent, and reaction temperature. For instance, the addition of bulky organocuprates is expected to exhibit high diastereoselectivity. Systematic studies on additions to α- and α,β-heteroatom substituted aldehydes have shown that stereochemical induction is dictated by a combination of steric and electronic factors, often rationalized by models like the Felkin-Anh or Cornforth-Evans models. wiley-vch.dediva-portal.org In analogous systems, diastereoselectivities can range from moderate to excellent, depending on the specific reactants and conditions.
Table 1: Predicted Diastereoselectivity in Nucleophilic Addition to this compound
| Nucleophile (Nu⁻) | Expected Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) |
| (CH₃)₂CuLi | trans | >90:10 |
| C₆H₅MgBr | trans | ~70:30 |
| NaCN | trans | ~85:15 |
| Piperidine | trans | >95:5 |
Note: This table is predictive and based on general principles of stereoselective additions to cyclic α,β-unsaturated systems. The 'trans' descriptor refers to the relationship between the newly introduced nucleophile and the ester group.
Mechanistic Pathways of Conjugate Additions
The conjugate addition to this compound proceeds through a well-established two-step mechanism.
Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. This initial attack breaks the π-bond of the alkene, and the electrons are pushed onto the electronegative oxygen of the carbonyl group, forming a resonance-stabilized enolate intermediate.
Protonation: The enolate intermediate is then protonated, typically by the addition of a weak acid during workup. Protonation occurs at the α-carbon, regenerating the carbonyl group and yielding the final 1,4-addition product.
This tandem demethoxycarbonylation-Michael addition sequence has been used to generate highly functionalized tetrahydrofuran (B95107) and 2H-tetrahydropyran derivatives. nih.gov The cyclization of intermediate enolates onto a tethered acrylate (B77674) moiety proceeds with diastereoselectivities as high as 7.5:1. nih.gov
Cycloaddition Chemistry of this compound
The electron-deficient double bond of this compound makes it an excellent partner in various cycloaddition reactions, serving as the 2π-electron component. These reactions provide powerful methods for constructing complex polycyclic and heterocyclic ring systems.
Diels-Alder Reactions and Hetero-Diels-Alder Cycloadditions
In the context of the Diels-Alder reaction, this compound acts as a dienophile. Due to the electron-withdrawing nature of the ester group, it participates in normal-electron-demand Diels-Alder reactions with electron-rich dienes. youtube.com The reaction is expected to be highly regioselective and stereoselective, typically favoring the endo product due to secondary orbital interactions in the transition state.
Furthermore, it can participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom. For instance, its reaction with a 2-azadiene would lead to the formation of a nitrogen-containing heterocyclic system fused to the oxane ring. nih.gov Studies on the related but more reactive dienophile, Methyl 2-oxobut-3-enoate, show that it readily undergoes Diels-Alder reactions with various dienes in a one-pot procedure. researchgate.netdtu.dk
Table 2: Predicted Outcomes for Diels-Alder Reactions
| Diene | Reaction Type | Expected Major Product |
| 1,3-Butadiene | Normal Demand Diels-Alder | endo-Cycloadduct |
| 2,3-Dimethyl-1,3-butadiene | Normal Demand Diels-Alder | endo-Cycloadduct |
| Danishefsky's Diene | Normal Demand Diels-Alder | Fused cyclohexenone derivative |
| Ethyl 2-nitrosopropenoate | Hetero-Diels-Alder | Dihydropyran derivative |
[3+2] Dipolar Cycloadditions with Diverse Dipoles
The C=C double bond of this compound is an effective dipolarophile for 1,3-dipolar cycloadditions. This reaction involves the combination of the 2π-electron system with a 4π-electron 1,3-dipole to form a five-membered ring. A wide variety of dipoles, such as nitrile oxides, azomethine ylides, and nitrones, can be employed. acs.orgmdpi.com
These cycloadditions are valuable for synthesizing spiro-heterocyclic systems where the new five-membered ring is attached at the C3 position of the oxane. For example, the reaction with a nitrile oxide would yield a spiro-isoxazoline derivative. Such [3+2] cycloadditions of exocyclic enol ethers have been shown to be efficient for synthesizing spiroketals. acs.org The reaction often proceeds with high regioselectivity and diastereoselectivity.
Table 3: Predicted Products from [3+2] Cycloaddition Reactions
| 1,3-Dipole | Resulting Heterocycle |
| Benzonitrile Oxide | 3,5-Disubstituted Isoxazoline |
| Azomethine Ylide | Pyrrolidine |
| Phenyl Azide | Triazoline (after rearrangement) |
| C-Phenyl-N-methylnitrone | Isoxazolidine |
Computational Studies of Transition States in Cycloaddition Processes
Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into the mechanisms and selectivities of cycloaddition reactions. escholarship.orgnih.gov For reactions involving this compound, computational studies can elucidate the geometries and energies of transition states, clarifying whether a reaction proceeds through a concerted or stepwise mechanism.
In Diels-Alder reactions, calculations can accurately predict the energy difference between the endo and exo transition states, explaining the observed stereoselectivity. chemrxiv.org Distortion/interaction analysis is a powerful tool used in these studies. It partitions the activation energy into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the interaction energy between the distorted reactants (interaction energy). nih.gov This analysis has revealed that Lewis acid catalysis in Diels-Alder reactions accelerates the reaction primarily by diminishing the Pauli repulsion between the reactants, rather than solely by enhancing the HOMO-LUMO interaction. ru.nl
For [3+2] cycloadditions, computational studies can rationalize regioselectivity and explore the potential energy surface for different reaction pathways, which is crucial when multiple products are possible. escholarship.orgresearchgate.net These theoretical models are invaluable for predicting reactivity and for designing new synthetic routes involving complex cycloaddition cascades. escholarship.org
Electrophilic Activation and Transformations
The structure of this compound features several sites susceptible to electrophilic attack. The endocyclic oxygen atom of the oxane ring possesses lone pairs of electrons, making it a potential site for protonation or coordination to a Lewis acid. Such activation would render the adjacent ring carbons more susceptible to nucleophilic attack, potentially leading to ring-opening reactions.
The exocyclic double bond, being part of an α,β-unsaturated ester system, is electron-deficient. Therefore, direct electrophilic attack on this double bond is generally disfavored unless under specific catalytic conditions that can alter its electronic properties. However, the carbonyl oxygen of the ester group can be activated by protonation or Lewis acids, which would enhance the electrophilicity of the β-carbon, making it more susceptible to conjugate addition by weak nucleophiles.
Ring-Opening and Ring-Closing Metathesis Involving the Oxane Ring System
Olefin metathesis is a powerful tool for the formation and transformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum.
Ring-Closing Metathesis (RCM) is an intramolecular process that forms cyclic olefins from acyclic dienes. For this compound to undergo RCM, it would first need to be converted into a suitable diene precursor. For instance, functionalization of the oxane ring to introduce a second alkenyl group would be required. The feasibility and stereochemical outcome of such a ring closure would depend on the length and flexibility of the tether connecting the two olefinic moieties.
Ring-Opening Metathesis (ROM) and more specifically Ring-Opening Metathesis Polymerization (ROMP) typically involve strained cyclic olefins. The oxane ring in this compound is a saturated six-membered ring and is generally considered to be strain-free. Therefore, it is not expected to undergo ring-opening metathesis under standard conditions. The driving force for ROMP is the relief of ring strain, which is absent in this system.
While the intact oxane ring is unlikely to participate in metathesis, the exocyclic double bond could potentially engage in cross-metathesis with other olefins. This would lead to the exchange of theylidene fragments, resulting in new α,β-unsaturated esters. The success of such a reaction would be influenced by the nature of the metathesis catalyst and the reaction partner.
Rearrangement Reactions and Fragmentations
The structure of this compound suggests several potential pathways for rearrangement and fragmentation, although no specific examples have been documented.
Under thermal or photochemical conditions, rearrangements involving the exocyclic double bond and the adjacent ester group could be envisioned. For instance, a sigmaaldrich.comlibretexts.org-shift of an allylic hydrogen from the oxane ring to the α-carbon of the ester, followed by tautomerization, could lead to the corresponding endocyclic enol ether.
Fragmentation reactions could be initiated by the cleavage of the bonds within the oxane ring. For example, upon electron impact in mass spectrometry, fragmentation would likely involve the loss of small neutral molecules such as formaldehyde (B43269) or ethylene (B1197577) from the oxane ring, or cleavage of the ester group. Acid-catalyzed fragmentation could proceed via protonation of the ether oxygen, followed by ring opening to form a carbocationic intermediate that could undergo further reactions.
It is important to reiterate that the reactions and pathways described above are hypothetical and based on general chemical principles. Without experimental data for this compound, these discussions remain speculative.
Applications of Methyl 2 Oxan 3 Ylidene Acetate in Target Oriented Synthesis
Construction of Pyrano-Fused Heterocycles
The pyran ring is a common motif in a wide array of natural products and biologically active molecules. "Methyl 2-(oxan-3-ylidene)acetate" serves as an excellent precursor for the synthesis of pyrano-fused heterocycles, which are of significant interest in medicinal chemistry and materials science.
The exocyclic double bond in "this compound" is a key feature that can be exploited in various cycloaddition and annulation reactions to generate spirocyclic and fused-ring systems. Ylidene-heterocycles are known to participate in reactions that lead to the formation of structurally diverse spiropyrazole analogs. whiterose.ac.uk The reactivity of the ylidene group allows for its participation as a dienophile or a Michael acceptor, leading to the construction of intricate polycyclic frameworks. For instance, the reaction of similar ylidene compounds with suitable reaction partners can yield spirofuro-pyrimidines and other complex heterocyclic systems. whiterose.ac.uk The development of synthetic routes to spirocycles is an active area of research, with applications in drug discovery. researchgate.net
| Reaction Type | Reactant with Ylidene-Heterocycle | Resulting System | Potential Application |
| [4+2] Cycloaddition | Dienes | Fused-ring pyrans | Natural Product Synthesis |
| Michael Addition | Nucleophiles | Substituted pyrans | Medicinal Chemistry |
| Spirocyclization | Bifunctional Reagents | Spiro-pyrans | Drug Discovery |
This table presents potential reaction pathways for "this compound" based on the known reactivity of similar ylidene-heterocycles.
The tetrahydropyran (B127337) ring is a recurring structural motif in a vast number of polyketide and terpenoid natural products, many of which exhibit potent biological activities. nih.govnih.gov The biosynthesis of these complex molecules often involves enzymatic cyclization reactions to form the pyran ring. nih.govnih.gov In chemical synthesis, building blocks that already contain the pyran core are highly valuable.
"this compound" can be envisioned as a strategic precursor for the synthesis of fragments of these natural products. The ylidene acetate (B1210297) functionality provides a handle for further chemical transformations, such as reduction, oxidation, or addition reactions, to introduce the necessary stereocenters and functional groups found in the target molecules. The intact incorporation of similar thioesters into polyketide biosynthesis suggests a parallel for synthetic chemists to utilize such building blocks in a modular fashion. rsc.org
Role in the Total Synthesis of Natural Products
The versatility of "this compound" extends to its potential role in the total synthesis of complex natural products, where the strategic introduction of key structural motifs is paramount.
Macrocyclic lactones are a class of natural products with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. mdpi.com A common strategy for the synthesis of these large rings is ring-closing metathesis (RCM). rsc.orgorganic-chemistry.org "this compound" can be a valuable precursor for creating the diene partners required for RCM. For instance, the ester functionality can be reduced to an alcohol, which can then be etherified with an alkene-containing fragment. A second alkene can be introduced via manipulation of the ylidene group, setting the stage for an RCM reaction to form a pyran-containing macrocyclic lactone. The synthesis of macrocycles is a challenging yet crucial area of organic synthesis, with numerous methodologies being developed. nih.gov
Many natural products are chiral, and their biological activity is often dependent on their specific stereochemistry. Therefore, the development of methods for the enantioselective synthesis of key building blocks is of utmost importance. nih.gov The tetrahydropyran ring is a common chiral motif in many natural products. whiterose.ac.ukresearchgate.net
"this compound" can serve as a prochiral substrate for asymmetric transformations to generate chiral pyran derivatives. For example, asymmetric hydrogenation of the exocyclic double bond or asymmetric Michael additions to the ylidene group could install new stereocenters with high enantioselectivity. These chiral pyran building blocks can then be incorporated into the total synthesis of complex, biologically active molecules. The enantioselective synthesis of substituted tetrahydropyrans is a well-established field, with various catalytic methods available. acs.orgacs.orgthieme-connect.com
| Natural Product Class | Key Synthetic Strategy | Potential Role of this compound |
| Polyketides | Iterative Synthesis | Pyran-containing building block |
| Terpenoids | Cyclization Reactions | Precursor to functionalized pyran rings |
| Macrocyclic Lactones | Ring-Closing Metathesis | Precursor for diene synthesis |
| Chiral Natural Products | Asymmetric Synthesis | Prochiral substrate for enantioselective reactions |
This table illustrates the potential applications of "this compound" in the synthesis of various classes of natural products.
Utilization in the Synthesis of Agrochemical and Material Science Precursors
The application of pyran-containing molecules extends beyond pharmaceuticals to the fields of agrochemicals and material science.
Pyran derivatives have been shown to possess insecticidal and herbicidal properties, making them valuable lead compounds in the development of new agrochemicals. nih.govgoogle.com The structural features of "this compound" could be modified to create novel pyran-based pesticides. For example, the ester group could be converted into an amide or other functional groups known to enhance biological activity.
In material science, pyran-containing polymers have been investigated for various applications, including as photochromic materials and in the formation of nanocomposites. tandfonline.comwikipedia.org The ylidene functionality in "this compound" makes it a potential monomer for polymerization reactions. The resulting polymers, containing pendant pyran rings, could exhibit interesting physical and chemical properties, leading to the development of new functional materials.
Strategies for Diversity-Oriented Synthesis from Methyl 2-(oxetan-3-ylidene)acetate
Diversity-Oriented Synthesis (DOS) aims to produce a wide array of structurally diverse molecules from a common starting material, which is essential for screening in drug discovery programs. cam.ac.ukchemrxiv.org Methyl 2-(oxetan-3-ylidene)acetate is an excellent scaffold for DOS due to its multiple reactive sites, which allow for divergent reaction pathways.
The core strategy for generating diversity from this molecule begins with the aza-Michael addition, similar to its use in TOS. However, in a DOS approach, a library of diverse nitrogen-containing heterocycles is used to react with the common Methyl 2-(oxetan-3-ylidene)acetate scaffold. This initial step generates a collection of molecules with a constant oxetane (B1205548) core but varied peripheral structures. mdpi.com
Following this initial diversification, the resulting products possess at least two additional points for further modification:
The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a library of different amines or alcohols, creating a large array of amides or esters and further expanding the structural diversity of the compound collection. chemrxiv.org
The Appended Heterocycle: If the heterocycle introduced in the aza-Michael addition contains a suitable functional handle, it can be used for subsequent reactions. For instance, a study demonstrated that a brominated pyrazole-azetidine hybrid, created through a similar synthetic route, could undergo Suzuki-Miyaura cross-coupling reactions with various boronic acids. mdpi.com This allows for the introduction of a wide range of aryl or heteroaryl groups, significantly increasing the complexity and diversity of the final products.
By combining a library of nucleophiles for the initial reaction with subsequent modifications at the ester and the appended heterocycle, Methyl 2-(oxetan-3-ylidene)acetate serves as a powerful starting point for a DOS campaign to generate a rich library of novel, three-dimensional molecules for biological screening.
Advanced Analytical Techniques for Structural and Mechanistic Elucidation in Methyl 2 Oxan 3 Ylidene Acetate Research
High-Resolution Spectroscopic Methods for Conformational Analysis (e.g., Advanced NMR Pulse Sequences, Chiral NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a compound like "Methyl 2-(oxan-3-ylidene)acetate," high-field NMR is indispensable for assigning the proton (¹H) and carbon (¹³C) signals. Due to the molecule's rigidity and potential for conformational isomers (E/Z isomers of the exocyclic double bond and chair/boat conformations of the oxane ring), advanced NMR pulse sequences are required for a complete conformational analysis. nih.gov
Modern NMR experiments go far beyond simple one-dimensional spectra. Two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons. For detailed conformational insights, advanced methods like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space interactions between protons that are close to each other, allowing for the determination of the relative stereochemistry and preferred conformation of the oxane ring. nih.gov
The presence of a chiral center, albeit not at the oxane ring itself in the parent structure, means that reactions forming adducts can create diastereomers. Chiral NMR spectroscopy, using chiral solvating agents or chiral derivatizing agents, can be used to distinguish between enantiomers or diastereomers in a mixture. This is particularly valuable when developing enantioselective syntheses or reactions involving this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general NMR principles. Actual values may vary.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -OCH₃ | Methyl | ~3.7 | ~51-52 |
| C=O | Carbonyl | - | ~166-168 |
| =CH | Vinylic | ~5.8-6.0 | ~115-120 |
| =C | Vinylic (quaternary) | - | ~155-160 |
| Oxane CH₂ (adjacent to C=) | Aliphatic | ~2.5-2.8 | ~35-40 |
| Oxane CH₂ (adjacent to O) | Aliphatic | ~3.8-4.1 | ~65-70 |
| Oxane CH₂ (beta to C= and O) | Aliphatic | ~1.9-2.2 | ~28-33 |
Single Crystal X-ray Diffraction Studies of Derivatives and Adducts
Single crystal X-ray diffraction (SC-XRD) provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. youtube.com While obtaining a suitable single crystal of the parent compound "this compound" might be challenging if it is an oil or a low-melting solid at room temperature, its derivatives or adducts can often be crystallized more readily. sigmaaldrich.comsigmaaldrich.com
For instance, the α,β-unsaturated system is susceptible to Michael addition reactions. openstax.org The resulting adduct, containing new stereocenters, could be crystallized and analyzed by SC-XRD. This analysis would unequivocally establish the stereochemical outcome of the addition reaction, providing crucial information about the facial selectivity of the attack on the double bond. The resulting data includes precise bond lengths, bond angles, and torsional angles, which are invaluable for understanding steric and electronic effects. researchgate.netoxcryo.com This information can then be used to benchmark and refine computational models of the molecule and its reactivity.
Table 2: Representative Crystallographic Data Obtainable from an SC-XRD Experiment of a Derivative This table illustrates the type of data generated from an SC-XRD analysis.
| Parameter | Example Value/Information |
|---|---|
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (molecules per unit cell) | e.g., 4 |
| Density (calculated) | g/cm³ |
| Final R indices [I>2σ(I)] | R₁, wR₂ |
| Bond lengths & angles | Specific values with uncertainties (e.g., C=O: 1.21(2) Å) |
Vibrational Spectroscopy for Functional Group Characterization and Reaction Monitoring
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for characterizing functional groups and monitoring reaction progress in real-time. youtube.com These techniques are complementary; strong absorptions in FTIR are often weak in Raman and vice-versa. clairet.co.uk
For "this compound," FTIR spectroscopy is particularly sensitive to the polar C=O stretching vibration of the ester and the C-O stretches of the ether and ester groups. researchgate.net Raman spectroscopy, on the other hand, would provide a strong signal for the non-polar C=C stretching vibration of the exocyclic double bond. nih.gov The combination of these techniques provides a complete vibrational fingerprint of the molecule.
In-situ (or inline) FTIR and Raman probes can be inserted directly into a reaction vessel to monitor transformations as they occur. researchgate.net For example, in a Michael addition reaction, one could monitor the decrease in the intensity of the C=C stretching band (around 1650-1680 cm⁻¹) while simultaneously observing the disappearance of the reactant and the appearance of product bands. This allows for the study of reaction kinetics, the identification of optimal reaction endpoints, and the detection of any transient intermediates or byproducts. clairet.co.uk
Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and can be influenced by conjugation and local environment.
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Primary Technique |
|---|---|---|---|
| C-H Stretch (sp³) | Alkyl CH₂ | 2850-2960 | FTIR/Raman |
| C-H Stretch (sp²) | Vinylic =C-H | 3010-3095 | FTIR/Raman |
| C=O Stretch | α,β-Unsaturated Ester | 1715-1730 | FTIR (Strong) |
| C=C Stretch | Alkene | 1650-1680 | Raman (Strong) |
| C-O-C Stretch | Oxane Ether | 1070-1150 | FTIR (Strong) |
| C-O Stretch | Ester | 1200-1250 | FTIR (Strong) |
Mass Spectrometry for Reaction Pathway Intermediates Identification
Understanding a reaction mechanism often hinges on the detection of fleeting, low-concentration intermediates. Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), is exceptionally sensitive for detecting charged or chargeable species directly from a reaction solution. nih.govrsc.org This makes it an ideal tool for identifying intermediates in reactions involving "this compound."
For example, in a base-catalyzed Michael addition, the nucleophile attacks the β-carbon to form a transient enolate intermediate. masterorganicchemistry.com By continuously infusing a small sample of the reaction mixture into an ESI-MS instrument, it is possible to intercept and detect this enolate as a negatively charged ion. nih.govnih.gov Similarly, in acid-catalyzed reactions, protonated species or cationic intermediates could be observed.
High-resolution mass spectrometry (HRMS) provides the exact mass of these detected ions, allowing for the confident determination of their elemental composition. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be performed, where the detected intermediate ion is isolated, fragmented, and its fragments analyzed. This fragmentation pattern provides rich structural information, helping to confirm the identity of the transient species and providing deep insight into the reaction pathway. nih.govrsc.org
Table 4: Hypothetical ESI-MS Analysis of a Michael Addition to this compound Reaction: this compound + Nucleophile (Nu⁻) → [Intermediate]⁻ → Product
| Species | Formula | Ionization Mode | Expected m/z (Monoisotopic) |
|---|---|---|---|
| Starting Material (protonated) | C₆H₉O₃⁺ | Positive | 129.0546 |
| Michael Intermediate (enolate) | [C₆H₈O₃ + Nu]⁻ | Negative | 128.0473 + Mass(Nu) |
| Product (deprotonated) | [C₆H₉O₃Nu - H]⁻ | Negative | 129.0551 + Mass(Nu) - 1.0078 |
| Product (protonated) | [C₆H₉O₃Nu + H]⁺ | Positive | 129.0551 + Mass(Nu) + 1.0078 |
Computational and Theoretical Studies of Methyl 2 Oxan 3 Ylidene Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, we can obtain detailed information about its electronic structure, which in turn governs its reactivity. For Methyl 2-(oxan-3-ylidene)acetate, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.
The α,β-unsaturated carbonyl system in this compound is a key feature determining its reactivity. Such systems are known to be electrophilic at both the carbonyl carbon and the β-carbon due to conjugation. wikipedia.org Quantum chemical calculations can quantify the partial charges on these atoms, highlighting their susceptibility to nucleophilic attack. The reactivity of cyclic ketones is often enhanced due to ring strain, a factor that can be computationally assessed. quora.com
Reactivity descriptors derived from conceptual Density Functional Theory (DFT) provide a powerful framework for predicting chemical reactivity. nih.gov Descriptors such as the Fukui function, local softness, and electrophilicity index can pinpoint the most reactive sites within the molecule. For this compound, these descriptors would likely confirm the electrophilic nature of the β-carbon, making it a prime target for Michael addition reactions.
A representative table of calculated reactivity descriptors for a model α,β-unsaturated cyclic ketone is presented below. These values, typically obtained from DFT calculations, help in predicting the most probable sites for nucleophilic and electrophilic attack.
Table 1: Calculated Reactivity Descriptors for a Model α,β-Unsaturated Cyclic Ketone
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Local Electrophilicity Index (ωk) |
|---|---|---|---|
| Carbonyl Carbon | 0.15 | 0.05 | 0.20 |
| β-Carbon | 0.25 | 0.02 | 0.35 |
| α-Carbon | 0.08 | 0.10 | 0.12 |
| Carbonyl Oxygen | 0.05 | 0.30 | 0.15 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values for this compound would require specific calculations.
Conformational Analysis and Energy Landscapes of the Oxane Ring System
The three-dimensional structure of a molecule is intimately linked to its physical and biological properties. The oxane ring in this compound can adopt several conformations, with the chair conformation being the most stable for tetrahydropyran (B127337) itself. wikipedia.org The presence of the exocyclic double bond and the ester group at the 3-position will influence the conformational preferences of the ring.
Computational methods, particularly molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of the molecule. This allows for the identification of stable conformers and the energy barriers between them. For monosubstituted tetrahydropyrans, extensive conformational analysis has been performed. acs.org In the case of this compound, the planarity required by the sp2-hybridized C3 carbon will distort the typical chair conformation. The likely conformations would be a half-chair or a twist-boat, and computational studies can determine their relative energies. acs.org
A detailed conformational analysis of halogenated pyran analogues has shown that even with significant steric repulsion, the chair-like conformation can be maintained, albeit with some distortion. beilstein-journals.orgnih.govbeilstein-archives.org These studies highlight the subtleties of conformational preferences in substituted oxane rings.
Table 2: Relative Energies of Possible Conformations of a 3-Substituted Oxane Ring
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| Chair | 0.0 | C1-C2-C3-C4: -55.2, O-C1-C2-C3: 60.1 |
| Twist-Boat | 5.5 | C1-C2-C3-C4: 30.5, O-C1-C2-C3: -5.8 |
| Boat | 6.2 | C1-C2-C3-C4: 0.1, O-C1-C2-C3: 0.2 |
Note: These are representative values for a generic substituted oxane and would need to be calculated specifically for this compound.
Transition State Modeling for Reaction Mechanism Validation
Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Transition state theory provides a framework for this, and computational chemistry offers the tools to locate and characterize transition states. For reactions involving this compound, such as Michael additions or Wittig-type reactions, transition state modeling can validate proposed mechanisms and explain observed stereoselectivities.
For instance, the Michael addition of a nucleophile to the β-carbon of the α,β-unsaturated system is a key reaction. mdpi.com Computational modeling can determine the structure of the transition state for this addition, providing insights into the factors that control its stereochemical outcome. researchgate.netacs.org Similarly, for reactions at the carbonyl group, such as the Wittig reaction to form an exocyclic double bond, computational studies on cyclic ketones have elucidated the reaction pathways and the structures of the oxaphosphetane intermediates and transition states. nih.govresearchgate.netresearchgate.netacs.orgpitt.edu
By calculating the activation energies for different possible pathways, chemists can predict which reaction is more likely to occur and under what conditions. This is particularly important for complex molecules where multiple reaction sites are present.
Molecular Dynamics Simulations of Reactivity and Solvation Effects
While quantum chemical calculations provide insights into the intrinsic properties of a molecule, they are often performed in the gas phase. In reality, chemical reactions occur in solution, and the solvent can have a profound effect on reactivity. Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules in a solvent environment over time.
For this compound, MD simulations can be used to study how solvent molecules arrange themselves around the solute and how this solvation shell influences the molecule's conformation and reactivity. rsc.org For example, the hydrolysis of the ester group can be simulated to understand the role of water molecules in the reaction mechanism. researchgate.netnih.gov Studies on the hydrolysis of esters have shown that explicit solvent models are crucial for accurately predicting reaction barriers. researchgate.net
The reactivity of α,β-unsaturated carbonyls is known to be influenced by the solvent. nih.gov MD simulations can provide a molecular-level picture of how different solvents can stabilize or destabilize the reactants, transition states, and products, thereby affecting the reaction rate. acs.orgresearchgate.net The influence of the solvent on the conformational equilibrium of the oxane ring can also be investigated using MD simulations.
Quantitative Structure-Activity Relationships (QSAR) in Analogous Systems
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. These studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. While specific QSAR studies on this compound may not be available, studies on analogous systems containing the tetrahydropyran ring are highly informative.
For example, 3D-QSAR studies have been performed on tetrahydropyran derivatives as inhibitors of serotonin (B10506) and norepinephrine (B1679862) transporters. nih.gov These studies identify the key structural features that are important for biological activity, such as the steric and electrostatic fields around the molecule. Similar QSAR studies have been conducted on other oxane-containing compounds and various heterocyclic systems, providing valuable insights into the structure-activity relationships of these classes of molecules. researchgate.netresearchgate.netnih.govnih.govmdpi.com
By analyzing the results of QSAR studies on analogous systems, it is possible to make predictions about the potential biological activities of this compound and to design new derivatives with enhanced properties. The general principles derived from these studies can guide the modification of the ester group or substitutions on the oxane ring to modulate its activity.
Future Directions and Emerging Research Avenues
Flow Chemistry Approaches for Methyl 2-(oxan-3-ylidene)acetate Transformations
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation and scalability. For transformations involving this compound, flow chemistry could be particularly beneficial. For instance, in reactions like Michael additions or catalytic hydrogenations, precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities.
Table 1: Illustrative Comparison of Batch vs. Flow Processing for a Hypothetical Michael Addition to this compound
| Parameter | Batch Processing | Flow Chemistry |
| Reaction Time | 6 hours | 15 minutes (residence time) |
| Temperature | 80 °C | 120 °C |
| Pressure | Atmospheric | 5 bar |
| Yield | 75% | 94% |
| Selectivity (1,4- vs. 1,2-addition) | 90:10 | >99:1 |
| Safety Profile | Potential for thermal runaway | Excellent heat dissipation, enhanced safety |
Photoredox Catalysis and Electrocatalysis in its Reactivity
Photoredox and electrocatalysis have emerged as powerful tools for forging new chemical bonds under mild conditions. The electron-deficient alkene in this compound makes it an ideal candidate for such transformations. Photoredox catalysis, using light to initiate single-electron transfer processes, could enable a range of reactions, including radical additions, cycloadditions, and C-H functionalizations, that are complementary to traditional methods. For example, photocatalytic Giese-type additions of alkyl radicals to the double bond could provide a direct route to functionalized oxane derivatives.
Electrocatalysis offers a reagent-free method for oxidation and reduction, relying on an electric current to drive chemical reactions. This approach could be applied to the selective reduction of the double bond in this compound or to mediate coupling reactions. The ability to finely tune the electrode potential provides a high degree of control over the reaction's outcome. Future work will focus on identifying suitable photocatalysts and electrochemical conditions to harness the unique reactivity of this substrate.
Exploration of Novel Catalytic Systems for Stereocontrol
A major challenge in the chemistry of this compound is controlling the stereochemistry of reactions at the trisubstituted double bond and the adjacent C3 position of the oxane ring. The development of novel catalytic systems is crucial for addressing this challenge. Asymmetric catalysis, using chiral transition-metal complexes or organocatalysts, will be a primary focus for achieving high enantioselectivity and diastereoselectivity in reactions such as conjugate additions, hydrogenations, and cycloadditions.
For example, the design of chiral Lewis acids or Brønsted acids could activate the enoate system towards nucleophilic attack, with the chiral environment of the catalyst directing the stereochemical outcome. Palladium-catalyzed processes have shown success in related systems for C-H functionalization, suggesting potential avenues for exploration. nih.gov Screening libraries of catalysts, including those based on iridium, rhodium, or copper, for key transformations will be a critical research activity.
Table 2: Hypothetical Catalyst Screening for Enantioselective Conjugate Addition of a Thiol to this compound
| Entry | Catalyst | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cu(OTf)₂ | (R)-BINAP | Toluene | 85 | 65 |
| 2 | NiCl₂ | (S,S)-Ph-BPE | THF | 78 | 72 |
| 3 | Chiral Squaramide | - | CH₂Cl₂ | 92 | 91 |
| 4 | Chiral Phosphoric Acid | - | Mesitylene | 88 | 85 |
Sustainable Synthesis and Biocatalytic Applications
Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. Future research on this compound will undoubtedly incorporate these ideals. This includes developing synthetic routes from renewable feedstocks and employing catalytic methods that minimize waste and energy consumption.
Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly attractive approach due to its exceptional selectivity and environmentally benign reaction conditions (typically in water at ambient temperature and pressure). Enzymes such as ene-reductases could be employed for the highly stereoselective reduction of the carbon-carbon double bond, a reaction that is often challenging to control using conventional chemical reductants. Lipases could be used for the selective hydrolysis of the methyl ester, and other enzyme classes could be engineered to catalyze novel transformations on the oxane scaffold. The integration of chemo-enzymatic strategies, combining the best of chemical and biological catalysis, represents a promising direction. nih.gov
Integration with Machine Learning for Reaction Prediction and Optimization
The intersection of data science and chemistry is accelerating the pace of discovery. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new experiments. researchgate.netchemrxiv.org For this compound, ML can be a powerful tool to guide research. beilstein-journals.org
ML models can be trained to predict optimal reaction conditions—such as catalyst, solvent, temperature, and concentration—to maximize the yield and selectivity of a desired transformation. beilstein-journals.org This predictive power can significantly reduce the number of experiments needed, saving time and resources. duke.edu Active learning algorithms can intelligently suggest the next set of experiments to perform for the most efficient optimization of a reaction. duke.edu As more data is generated on the reactivity of this compound, these computational tools will become indispensable for predicting its behavior in complex reaction systems and for designing efficient, multi-step synthetic routes. nih.gov
Table 3: Illustrative Example of Machine Learning-Driven Optimization for a Heck Coupling Reaction
| Parameter | Human-Designed (Initial) | ML-Optimized (Predicted) |
| Catalyst Loading (mol%) | 2.0 | 0.8 |
| Ligand | PPh₃ | XPhos |
| Base | K₂CO₃ | Cs₂CO₃ |
| Temperature (°C) | 100 | 85 |
| Yield (%) | 45 | 91 |
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2-(oxan-3-ylidene)acetate in laboratory settings?
- Methodological Answer : The compound can be synthesized via a two-step process: (i) Cyclization : Reacting a γ-ketoester precursor with a dehydrating agent (e.g., POCl₃ or p-TsOH) to form the oxan-3-ylidene ring. (ii) Esterification : Using methanol under acidic conditions (H₂SO₄ or HCl) to yield the methyl ester. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress is monitored by TLC and NMR spectroscopy .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure using SHELX or WinGX for refinement and ORTEP for visualization .
- NMR spectroscopy : Analyze , , and DEPT-135 spectra to confirm the enol ether and ester moieties. Key signals include a deshielded carbonyl carbon (~170 ppm, ) and conjugated alkene protons (~5.5–6.5 ppm, ) .
- IR spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and conjugated C=C stretch (~1650 cm⁻¹) .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : The compound is stable as a crystalline solid at -20°C under inert atmosphere (argon or nitrogen). Degradation occurs via hydrolysis of the enol ether moiety; avoid prolonged exposure to moisture. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How does the conjugation in the oxan-3-ylidene ring influence the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer :
- Computational modeling : Use density functional theory (DFT) to analyze frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Software like Gaussian or ORCA can model transition states .
- Experimental validation : React with dienophiles (e.g., maleic anhydride) under thermal or microwave conditions. Monitor reaction via NMR for characteristic upfield shifts in cycloadduct protons .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Dynamic NMR : Resolve tautomeric equilibria or conformational isomerism by variable-temperature NMR (e.g., -50°C to 50°C).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas for ambiguous fragments.
- Cross-validation : Compare computational predictions (e.g., chemical shifts via ACD/Labs or ChemDraw) with experimental data .
Q. How can this compound be applied in multi-step natural product synthesis?
- Methodological Answer :
- As a chiral building block : Use asymmetric hydrogenation (e.g., Pd/C with chiral ligands) to introduce stereocenters.
- Ring-opening reactions : React with nucleophiles (e.g., Grignard reagents) to form substituted cyclohexanes.
- Protecting group strategy : Leverage the enol ether’s stability under basic conditions for sequential functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
